Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
Description
Chemical Identity: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate (CAS: 26401-97-8) is an organotin compound with the molecular formula C₃₆H₇₂O₄S₂Sn and a molecular weight of 751.79 g/mol . Structurally, it features a central tin atom coordinated to two octyl groups and two thioacetate moieties esterified with isooctyl alcohols. This configuration confers unique catalytic and stability properties.
Properties
IUPAC Name |
6-methylheptyl 2-[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRSFOQAFMOTJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O4S2Sn | |
| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881145 | |
| Record name | Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester | |
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Molecular Weight |
751.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di(n-octyl)tin-s,s'-bis(isooctylmercaptoacetate) is a clear yellow viscous liquid. (NTP, 1992), Liquid | |
| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
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| Record name | Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
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Density |
1.082 at 62.1 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
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Vapor Pressure |
10.2 mmHg at 77 °F (NTP, 1992) | |
| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
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| URL | https://cameochemicals.noaa.gov/chemical/20281 | |
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CAS No. |
26401-97-8, 21286-93-1 | |
| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester | |
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| Record name | Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester | |
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| Record name | Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate | |
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| Record name | DIOCTYLTIN DI(ISOOCTYL THIOGLYCOLATE) | |
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Preparation Methods
Synthetic Routes and Mechanistic Pathways
Direct Alkylation of Dioctyltin Dichloride
The most widely documented method involves the reaction of dioctyltin dichloride (DOTC, CAS 3542-36-7) with isooctyl thioglycolate under controlled alkaline conditions. DOTC acts as the tin precursor, while the thioglycolate ester serves as the sulfur-based ligand donor.
Reaction Mechanism :
$$ \text{Sn(C}8\text{H}{17}\text{)}2\text{Cl}2 + 2\ \text{HSCH}2\text{COO(C}8\text{H}{17}\text{)} \rightarrow \text{Sn(C}8\text{H}{17}\text{)}2[\text{SCH}2\text{COO(C}8\text{H}{17}\text{)}]2 + 2\ \text{HCl} $$
The reaction proceeds via nucleophilic substitution, where thiolate anions displace chloride ligands on the tin center. Elevated temperatures (80–100°C) and inert atmospheres (N₂ or Ar) are employed to mitigate oxidative side reactions.
Table 1: Optimization Parameters for Direct Alkylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes ligand substitution |
| Molar Ratio (Sn:S) | 1:2.2 | Prevents tin oxide formation |
| Solvent | Toluene or Xylene | Enhances solubility of intermediates |
| Reaction Time | 6–8 hours | Balances kinetics vs. decomposition |
Transesterification of Dioctyltin Oxide
An alternative route utilizes dioctyltin oxide (DTO, CAS 870-08-6) and isooctyl thioglycolate in the presence of acidic catalysts. This method avoids chloride byproducts, simplifying purification.
Reaction Mechanism :
$$ \text{Sn(C}8\text{H}{17}\text{)}2\text{O} + 2\ \text{HSCH}2\text{COO(C}8\text{H}{17}\text{)} \rightarrow \text{Sn(C}8\text{H}{17}\text{)}2[\text{SCH}2\text{COO(C}8\text{H}{17}\text{)}]2 + \text{H}2\text{O} $$
Proton NMR studies confirm complete consumption of DTO within 4 hours at 90°C when using p-toluenesulfonic acid (0.5 mol%).
Industrial-Scale Production Considerations
Raw Material Sourcing
Key precursors include:
Purification and Stabilization
Post-synthesis, the crude product undergoes:
Chemical Reactions Analysis
Types of Reactions: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The thioglycolate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can regenerate the thiol form .
Scientific Research Applications
Polymer Stabilization
Thermal Stabilizer for PVC
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is primarily used as a thermal stabilizer in the production of polyvinyl chloride (PVC) and chlorinated PVC (CPVC). Its unique structure allows it to effectively prevent thermal degradation during processing, which is crucial for maintaining the integrity of the final product. This stabilization is particularly important during high shear processes such as injection molding .
Comparison with Other Stabilizers
The effectiveness of this compound can be compared to other stabilizers like dioctyltin bis(isooctyl thioglycolate) and dioctyltin dichloride. In terms of thermal stability and low toxicity, this compound offers superior performance, making it a preferred choice in various applications including food-grade packaging .
| Stabilizer Type | Thermal Stability | Toxicity Profile | Common Applications |
|---|---|---|---|
| This compound | High | Low | PVC, CPVC |
| Dioctyltin bis(isooctyl thioglycolate) | Moderate | Moderate | PVC |
| Dioctyltin dichloride | Low | High | Industrial applications |
Industrial Applications
Beyond its role in polymer stabilization, this compound is utilized in various industrial processes:
- Coatings : Used in formulations for protective coatings that require enhanced durability and resistance to heat.
- Adhesives and Sealants : Acts as a stabilizing agent to improve the longevity and performance of adhesive products.
- Metal Surface Treatment : Employed in processes that require anti-corrosive properties due to its organotin structure .
Biological Interactions
The organotin nature of this compound has drawn attention in biological research due to potential health effects. Studies indicate that organotin compounds can exhibit toxicological effects on aquatic organisms and may pose risks to human health through environmental exposure . Consequently, ongoing research aims to better understand these interactions and mitigate risks associated with their use.
Case Study 1: Thermal Stability in PVC Production
A study conducted on the use of this compound in PVC production demonstrated a significant reduction in thermal degradation during processing. The results indicated that formulations containing this compound maintained physical properties better than those using traditional stabilizers.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of organotin compounds highlighted the need for careful management of this compound usage. The findings suggested that while beneficial for industrial applications, its persistence in aquatic environments necessitates regulatory scrutiny to protect sensitive ecosystems .
Mechanism of Action
The mechanism of action of dioctyltin di(isooctyl thioglycolate) primarily involves its interaction with polymer chains. The compound acts as a stabilizer by inhibiting the degradation of polymers at elevated temperatures. It achieves this by forming stable complexes with the polymer chains, thereby preventing the formation of free radicals and other reactive species that can cause degradation .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Density : 1.08 g/cm³ (20°C)
- Water Solubility : 0 ng/L (25°C)
- Solubility : Miscible in chlorinated solvents (e.g., chloroform) and polar aprotic solvents (e.g., ethyl acetate) .
- Appearance : Colorless oily liquid .
Applications :
Primarily used as a catalyst in polyurethane production , it accelerates urethane and urea reactions due to its sulfur-containing thioacetate groups, which enhance nucleophilicity in polymerization . It is also employed in pultrusion processes for fiber-reinforced composites .
Safety and Handling :
Classified as a hazardous substance (UN 2788, Hazard Class 6.1(b)), it requires storage under inert atmospheres at 2–8°C to prevent oxidation and hydrolysis .
Organotin compounds are widely used in polymer catalysis, but structural variations significantly influence their performance. Below is a detailed comparison:
Structural and Functional Differences
Performance Metrics
Catalytic Activity :
- The thioacetate groups in the target compound enhance its catalytic efficiency in sulfur-dependent reactions (e.g., urethane formation) compared to sulfur-free analogs like dioctyltin diacetate .
- Dibutyltin Bis(isoOctyl Thioglycolate) (25168-24-5) exhibits lower thermal stability due to shorter butyl chains, limiting its use in high-temperature applications .
Thermal and Hydrolytic Stability :
- Toxicity: Organotin toxicity correlates with alkyl chain length. The target compound’s dioctyl groups reduce acute toxicity compared to trimethyltin derivatives but still warrant strict handling protocols .
Industrial Relevance
Polyurethane Catalysts :
Regulatory Status :
- The compound is restricted in intentional additive applications under environmental guidelines (e.g., Japan’s Green Procurement Guidelines) due to persistent tin residues .
Biological Activity
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate (CAS Number: 26401-97-8) is an organotin compound widely recognized for its applications in the stabilization of polyvinyl chloride (PVC) and other polymers. Its unique chemical structure provides significant thermal stability, making it a valuable additive in various industrial processes. This article delves into the biological activity of this compound, exploring its toxicological profile, potential health effects, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₇₂O₄S₂Sn |
| Molecular Weight | 751.785 g/mol |
| Boiling Point | 669.8 °C |
| Flash Point | 358.9 °C |
| Density | Not Available |
| Solubility | Insoluble in water |
The compound is characterized by its viscous yellow liquid form and has been classified as a hazardous material due to its organotin structure, which can exhibit toxicological effects on biological systems .
Toxicological Profile
The biological activity of this compound is primarily associated with its organotin nature. Organotin compounds are known for their potential toxicity and have been studied for their effects on human health and the environment.
Study 1: Aquatic Toxicity Assessment
A study conducted to assess the aquatic toxicity of this compound revealed significant adverse effects on fish species at varying concentrations. The results indicated a decrease in survival rates and reproductive success, highlighting the compound's potential ecological risks.
Study 2: Cellular Response Analysis
In vitro studies examining the cellular responses to this compound demonstrated cytotoxic effects on human cell lines. The compound induced oxidative stress and apoptosis in cultured cells, suggesting mechanisms of toxicity that warrant further investigation.
Research Findings
- Stabilization Mechanism : this compound acts as a stabilizer by preventing the degradation of polymers under thermal stress. Its mechanism involves complex interactions with polymer chains, enhancing their thermal stability significantly compared to other stabilizers .
- Environmental Impact : The persistence of organotin compounds in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Research indicates that these compounds can accumulate in marine organisms, leading to potential food chain implications .
Comparison with Similar Compounds
| Compound | Biological Activity | Applications |
|---|---|---|
| Dioctyltin bis(isooctyl thioglycolate) | Similar toxicity profile | Polymer stabilization |
| Alkyltin tris(isooctyl thioglycolate) | Lower acute toxicity | Coatings and adhesives |
| Dioctyltin dichloride | Higher mutagenicity potential | Industrial applications |
This compound stands out for its balance between effective stabilization properties and comparatively lower toxicity profiles among organotin compounds .
Q & A
Q. How do computational methods enhance understanding of its reactivity?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model Sn-S bond dissociation energies and electron distribution. Molecular dynamics (MD) simulate interactions in polymer matrices .
Data Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies in esterification reactions?
- Answer : Catalytic activity depends on solvent polarity (e.g., toluene vs. DMF), substrate steric hindrance, and Sn oxidation state. Control experiments should compare turnover numbers (TON) under identical conditions .
Q. How to address inconsistencies in reported Log P values?
- Answer : Log P (10.567) varies with measurement techniques (shake-flask vs. HPLC). Validate using octanol-water partitioning assays (OECD 117) and correlate with computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
